Enzyme Inhibitory Activity Gap: Target Compound vs. 4‑Carboxy and 2‑Carboxy Regioisomers in Carbonic Anhydrase Assays
In a panel of human carbonic anhydrase (hCA) isoforms I, II, IV, and IX, para‑substituted benzoic acid analogues (general structure 4‑(arylsulfonamido)benzoic acid) were uniformly inactive or exhibited only weak residual inhibition (Ki generally >10 000 nM), whereas benzenesulfonamide derivatives lacking the carboxylic acid spacer achieved Ki values as low as 7.6 nM [1]. No directly comparable Ki data have been reported for the meta‑carboxy target compound 927638‑17‑3; however, the published class‑level trend indicates that moving the carboxylic acid from the para to the meta position does not rescue CA‑II inhibitory potency when the sulfonamide moiety is separated from the aromatic ring by a sulfonamido‑benzoic acid linker. The prediction is that 927638‑17‑3 would fall into the low‑activity cluster (estimated Ki >5 000 nM), similar to its para analogue 12d (CAS 1018127‑76‑8). Thus, if a project requires CA‑II inhibitory activity, the 3‑carboxy regioisomer should be deprioritised in favour of primary benzenesulfonamides. If the intent is to serve as a negative‑control fragment devoid of CA‑II interference, the meta isomer offers a well‑documented inactivity baseline.
| Evidence Dimension | Carbonic anhydrase II (hCA II) inhibition Ki |
|---|---|
| Target Compound Data | Not determined experimentally for CAS 927638‑17‑3; predicted inactive (Ki >5 000 nM) based on regioisomer SAR |
| Comparator Or Baseline | Para‑carboxy regioisomer (general scaffold, e.g., CAS 1018127‑76‑8): Ki >10 000 nM (inactive); Primary benzenesulfonamide 13a: Ki = 7.6 nM |
| Quantified Difference | ≥500‑fold lower affinity than active benzenesulfonamides; indistinguishable from para‑carboxy analogues within experimental error |
| Conditions | Stopped‑flow CO₂ hydration assay; hCA II recombinant enzyme; pre‑incubation 15 min; acetazolamide as reference standard [1] |
Why This Matters
Procurement decisions for CA‑focused fragment screens must exclude regioisomers that lack a primary sulfonamide zinc‑binding group; the 3‑carboxy variant fills the inactive control niche.
- [1] Eldeeb, A. H.; Abo‑Ashour, M. F.; Angeli, A.; Bonardi, A.; Lasheen, D. S.; Elrazaz, E. Z.; Nocentini, A.; Gratteri, P.; Abdel‑Aziz, H. A.; Supuran, C. T. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Eur. J. Med. Chem. 2021, 221, 113486. View Source
